molecular formula C25H29N5O4 B2481826 2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-86-2

2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2481826
CAS No.: 1021095-86-2
M. Wt: 463.538
InChI Key: PPAACAONEKEECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H29N5O4 and its molecular weight is 463.538. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with PARP-1 by binding to its active site, thereby inhibiting its activity . The formation of a hydrogen bond between the compound and PARP-1 is essential for its inhibitory activities .

Biochemical Pathways

The inhibition of PARP-1 affects the DNA repair pathway . When PARP-1 is inhibited, the repair of single-strand DNA breaks is impaired, which can lead to the formation of double-strand breaks. These double-strand breaks can then lead to cell death, particularly in cells that are deficient in certain DNA repair proteins .

Pharmacokinetics

The compound’s inhibitory effects on parp-1 suggest that it has sufficient bioavailability to reach its target in the cell .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, leading to impaired DNA repair and potentially cell death. This makes the compound a potential therapeutic agent for conditions where inducing cell death is beneficial, such as in cancer therapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other molecules in the cell can affect the compound’s ability to bind to PARP-1. Additionally, the pH and temperature of the environment can influence the compound’s stability and activity .

Properties

IUPAC Name

5-(oxolan-2-ylmethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-2-22(31)28-10-12-29(13-11-28)24(32)20-16-27(15-19-9-6-14-34-19)17-21-23(20)26-30(25(21)33)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAACAONEKEECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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